![molecular formula C12H12N2O3 B2650783 Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 91393-16-7](/img/structure/B2650783.png)
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
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Description
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate (EMOC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOC belongs to the oxadiazole family of compounds and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds have been obtained through reactions involving ethyl oxalyl chloride, ethyl piperazine-1-carboxylate, and various aromatic aldehydes, showcasing their versatility in chemical synthesis (Santilli & Morris, 1979), (Başoğlu et al., 2013), (Kara et al., 2021).
Biological Activities
These compounds have shown a range of biological activities. For instance, some derivatives demonstrated antihypertensive activity in rats, indicating potential therapeutic applications (Santilli & Morris, 1979). Additionally, certain compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their utility in addressing bacterial infections and metabolic disorders (Başoğlu et al., 2013), (Rehman et al., 2018).
Anticancer Potential
Some derivatives of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate have been evaluated for their anticancer properties. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for example, were found to have significant potential as anticancer agents (Rehman et al., 2018).
Spectral Analysis and Solvent Effects
In-depth spectral analysis and studies on solvent effects have been conducted on certain derivatives. These studies have provided insights into the solvent-induced vibrational shifts and the interactions between the compounds and various solvents, which is crucial for understanding their chemical behavior and potential applications (Kara et al., 2021).
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAISCYNZBKJQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
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